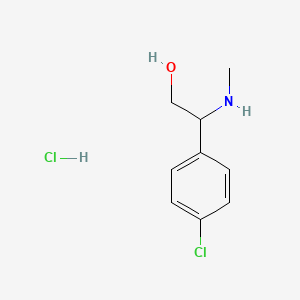
2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride, also known as Clenbuterol hydrochloride, is a synthetic compound that belongs to the class of beta-2 adrenergic agonists. It is widely used in scientific research as a tool to study the effects of beta-2 adrenergic receptor activation on various physiological systems.
Wirkmechanismus
2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride hydrochloride is a selective beta-2 adrenergic agonist that binds to and activates beta-2 adrenergic receptors. This leads to the activation of adenylate cyclase, which increases the production of cyclic AMP (cAMP) in cells. The increase in cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates various proteins and enzymes in cells. This results in the activation of various signaling pathways that lead to the physiological effects of 2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride hydrochloride.
Biochemical and Physiological Effects:
2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride hydrochloride has been shown to have potent bronchodilator, vasodilator, and lipolytic effects. It also increases muscle mass and reduces fat mass in animals and humans. The bronchodilator effect of 2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride hydrochloride is due to the relaxation of smooth muscles in the airways, which increases airflow to the lungs. The vasodilator effect of 2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride hydrochloride is due to the relaxation of smooth muscles in blood vessels, which increases blood flow to various organs. The lipolytic effect of 2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride hydrochloride is due to the activation of beta-2 adrenergic receptors in adipose tissue, which increases lipolysis and the release of free fatty acids into the bloodstream. The increase in muscle mass and reduction in fat mass are due to the activation of beta-2 adrenergic receptors in skeletal muscle, which leads to an increase in protein synthesis and a decrease in protein degradation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride hydrochloride has several advantages for lab experiments. It is a potent and selective beta-2 adrenergic agonist that can be used to study the effects of beta-2 adrenergic receptor activation on various physiological systems. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, there are also some limitations to the use of 2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride hydrochloride in lab experiments. It has been shown to have species-specific effects, meaning that its effects may differ between animals and humans. It also has a relatively short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride hydrochloride. One area of research is the investigation of its effects on metabolism and insulin sensitivity. Another area of research is the study of its effects on cardiovascular function, particularly in the context of heart failure. Additionally, there is a need for further studies to elucidate the molecular mechanisms underlying the physiological effects of 2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride hydrochloride. Finally, there is a need for the development of more selective and potent beta-2 adrenergic agonists that can be used to study the effects of beta-2 adrenergic receptor activation on specific physiological systems.
Synthesemethoden
2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride hydrochloride can be synthesized by reacting 4-amino-3,5-dichlorobenzonitrile with methylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with ethylene oxide to yield 2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride hydrochloride. The purity of the final product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride hydrochloride is widely used in scientific research to study the effects of beta-2 adrenergic receptor activation on various physiological systems. It has been shown to have potent bronchodilator, vasodilator, and lipolytic effects. It is also known to increase muscle mass and reduce fat mass in animals and humans. 2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride hydrochloride has been used to study the effects of beta-2 adrenergic receptor activation on skeletal muscle, heart, and adipose tissue. It has also been used to investigate the role of beta-2 adrenergic receptors in thermogenesis, metabolism, and insulin sensitivity.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-2-(methylamino)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-11-9(6-12)7-2-4-8(10)5-3-7;/h2-5,9,11-12H,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQCMRLIQCRVDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CO)C1=CC=C(C=C1)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride | |
CAS RN |
1864060-90-1 |
Source


|
| Record name | 2-(4-chlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

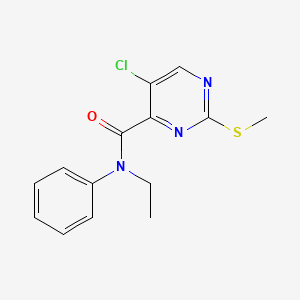
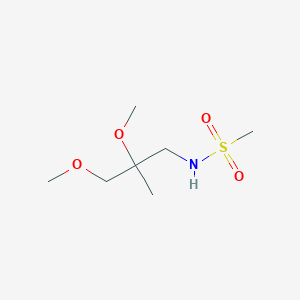
![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2456032.png)
![N-(3,4-dimethylphenyl)-2-(9-fluoro-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2456034.png)
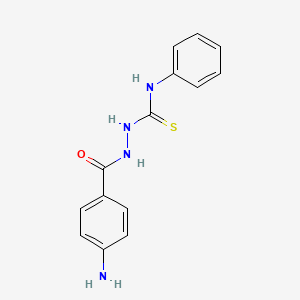
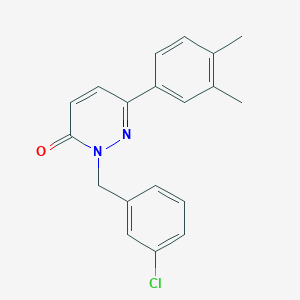
![N-(4-chloro-3-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2456042.png)

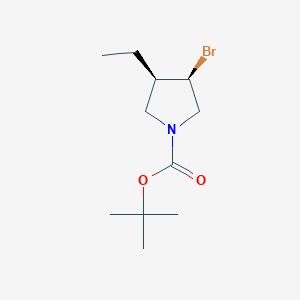
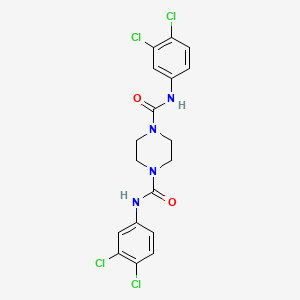

![N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2456047.png)
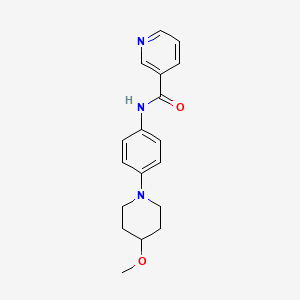
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2456052.png)